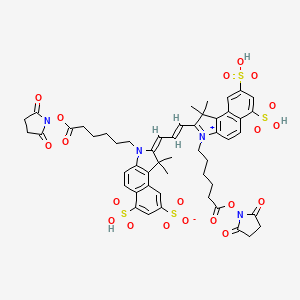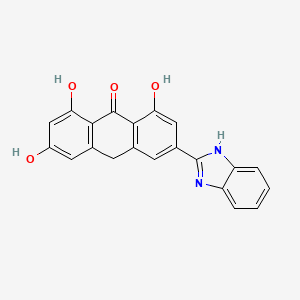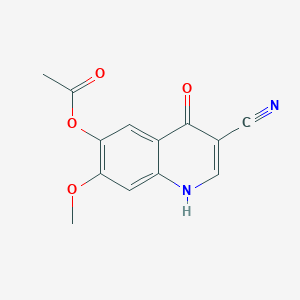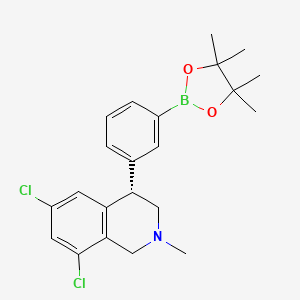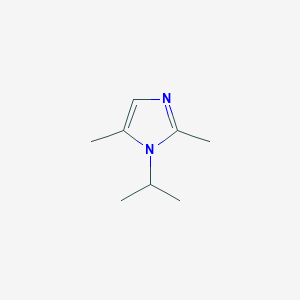
1-Isopropyl-2,5-dimethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2,5-dimethylimidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of isopropyl and two methyl groups attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,5-dimethylimidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the catalytic dehydrogenation of imidazolines, which can be synthesized from diamines and carboxylic acids or nitriles .
Industrial Production Methods: Industrial production of imidazoles often involves high-yield processes such as the dehydrogenation of imidazolines at elevated temperatures (160-300°C) and pressures (up to 3.55 MPa) using catalysts like nickel-copper or nickel-chromium . These methods ensure efficient and scalable production suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropyl-2,5-dimethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2,5-dimethylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-2,5-dimethylimidazole involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound’s electron-rich imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . Additionally, its substituents can influence its binding affinity and specificity towards different targets .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylimidazole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-Isopropylimidazole: Lacks the additional methyl groups, affecting its reactivity and applications.
2,5-Dimethylimidazole: Lacks the isopropyl group, resulting in different physical and chemical characteristics.
Uniqueness: 1-Isopropyl-2,5-dimethylimidazole stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both isopropyl and methyl groups enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
49739-24-4 |
|---|---|
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2,5-dimethyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H14N2/c1-6(2)10-7(3)5-9-8(10)4/h5-6H,1-4H3 |
InChI-Schlüssel |
RZIAPUVRYIEXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
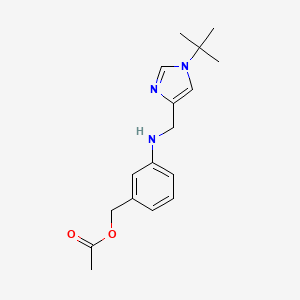

![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
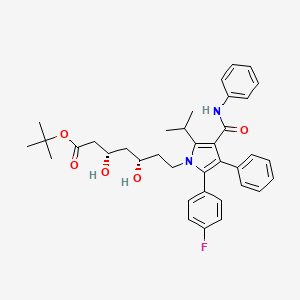
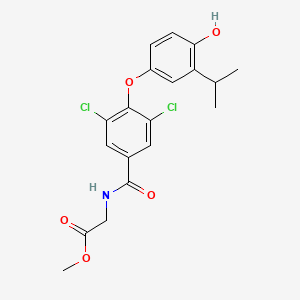
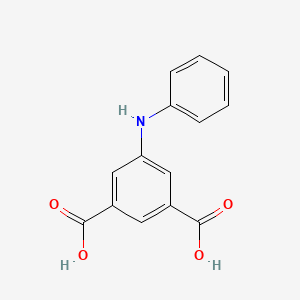
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
